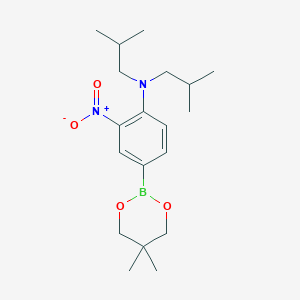4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-diisobutyl-2-nitroaniline
CAS No.: 1629125-73-0
Cat. No.: VC4815205
Molecular Formula: C19H31BN2O4
Molecular Weight: 362.28
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1629125-73-0 |
|---|---|
| Molecular Formula | C19H31BN2O4 |
| Molecular Weight | 362.28 |
| IUPAC Name | 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-bis(2-methylpropyl)-2-nitroaniline |
| Standard InChI | InChI=1S/C19H31BN2O4/c1-14(2)10-21(11-15(3)4)17-8-7-16(9-18(17)22(23)24)20-25-12-19(5,6)13-26-20/h7-9,14-15H,10-13H2,1-6H3 |
| Standard InChI Key | WLYLKNBRNHAUTO-UHFFFAOYSA-N |
| SMILES | B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)N(CC(C)C)CC(C)C)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Composition
The systematic IUPAC name, 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-diisobutyl-2-nitroaniline, reflects its structural complexity. The molecule comprises:
-
A nitroaniline backbone (2-nitroaniline) substituted at the 4-position with a dioxaborinane ring.
-
Diisobutylamine groups attached to the aniline nitrogen.
-
A 1,3,2-dioxaborinane moiety with 5,5-dimethyl substitution, enhancing steric protection of the boron atom .
The molecular formula corresponds to a molar mass of 362.27 g/mol, as confirmed by computational and experimental data .
Structural Characterization
Comparative analysis with related boronate esters, such as 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane (CAS 5123-13-7), reveals that the dioxaborinane ring adopts a chair-like conformation, stabilizing the boron center through electron donation from adjacent oxygen atoms . The nitro group at the 2-position of the aniline ring introduces strong electron-withdrawing effects, influencing reactivity in cross-coupling reactions .
Physicochemical Properties
Thermodynamic Parameters
Key properties include:
| Property | Value | Source |
|---|---|---|
| Density | ||
| Boiling Point | 476.2 \pm 40.0 \, ^\circ\text{C} | |
| pKa | ||
| Melting Point | Not reported | — |
The low pKa indicates weak acidity, likely localized at the boron-oxygen bonds .
Solubility and Stability
The compound is soluble in organic solvents like DMSO, with concentration-dependent solubility:
| Concentration (mM) | Volume for 1 mg (mL) | Volume for 5 mg (mL) | Volume for 10 mg (mL) |
|---|---|---|---|
| 1 | 2.76 | 13.80 | 27.60 |
| 5 | 0.55 | 2.76 | 5.52 |
| 10 | 0.28 | 1.38 | 2.76 |
Data derived from molarity calculations . Stability under inert atmospheres is presumed, though light and moisture exposure should be minimized .
Applications in Organic Synthesis
Boron-Mediated Cross-Coupling
The dioxaborinane group enables participation in Suzuki-Miyaura reactions, forming carbon-carbon bonds in pharmaceutical intermediates . For example, coupling with aryl halides could yield biaryl structures central to drug candidates.
Nitro Group Utility
The nitro substituent serves as a directing group for electrophilic substitution or a precursor to amines via reduction. Hydrogenation of the nitro group would produce a diamino derivative, useful in polymer chemistry .
Recent Research and Future Directions
Emerging Applications
Recent modifications to boronate esters, such as N,N-dimethyl analogs (PubChem CID 46739452), suggest potential in optoelectronic materials . The diisobutyl groups in this compound may enhance solubility in nonpolar matrices, favoring use in organic semiconductors.
Knowledge Gaps
-
Thermal Stability: Experimental determination of decomposition temperatures.
-
Biological Activity: Screening for antimicrobial or anticancer properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume